Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate
Description
Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate is an organic compound characterized by a methyl ester group, a 2-chlorophenyl substituent, and a cyano group at the 4-position of the butyrate chain. Its molecular formula is C₁₂H₁₂ClNO₂, combining aromatic, ester, and nitrile functionalities. The 2-chlorophenyl group introduces steric and electronic effects, while the cyano group enhances electrophilicity, influencing reactivity and stability .
Properties
CAS No. |
2006276-81-7 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-4-cyanobutanoate |
InChI |
InChI=1S/C12H12ClNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
InChI Key |
PCSVFKYHDJOSFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C#N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl cyanide with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by esterification to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(3-Chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8)
- Molecular Formula : C₁₂H₁₃ClO₃
- Key Features : Ethyl ester, 3-chlorophenyl group, ketone (oxo) at the 4-position.
- Comparison: The 3-chlorophenyl substituent (meta position) reduces steric hindrance compared to the ortho-substituted 2-chlorophenyl in the target compound. This may enhance solubility in polar solvents. The ethyl ester increases lipophilicity compared to the methyl ester, affecting bioavailability or membrane permeability in biological systems .
4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester
- Molecular Formula : C₁₁H₁₁ClO₃
- Key Features : Methyl ester, 4-chlorophenyl group, ketone at the 4-position.
- The absence of a cyano group reduces molecular polarity, impacting solubility and interaction with biological targets. Shared methyl ester functionality suggests similar hydrolysis rates under acidic/basic conditions .
1-(2-Chlorophenyl)ethanone
- Molecular Formula : C₈H₇ClO
- Key Features : Simple ketone with a 2-chlorophenyl group.
- Comparison: Lacks the ester and cyano functionalities, resulting in lower molecular weight and reduced complexity.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Molecular Formula: C₁₅H₁₃ClNO₂
- Key Features : Amide group, 4-chlorophenyl substituent, methoxy and methyl groups on the benzamide ring.
- Comparison :
- The amide group is more hydrolytically stable than esters, suggesting greater metabolic stability in biological environments.
- The 4-chlorophenyl group (vs. 2-chlorophenyl) and additional methoxy/methyl substituents introduce distinct electronic and steric profiles, likely altering binding affinities in receptor interactions .
Key Findings and Implications
Substituent Position : Ortho-substituted chlorophenyl groups (as in the target compound) introduce steric effects that may hinder certain reactions but enhance binding specificity in chiral environments.
Functional Groups: Cyano groups increase electrophilicity compared to oxo or amide groups, making the target compound more reactive in nucleophilic substitutions.
Ester vs. Amide : Methyl/ethyl esters are more prone to hydrolysis than amides, impacting their stability in pharmaceutical formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
